molecular formula C10H15BrClNO B15295666 2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride

2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride

Cat. No.: B15295666
M. Wt: 280.59 g/mol
InChI Key: UDMHNJFUADXHIA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the bromination of acetophenone to produce 4-bromoacetophenone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form 1-(4-bromophenyl)-2-propanone. The next step involves the reductive amination of this ketone with methoxyamine hydrochloride to yield the desired amine. The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oximes, while reduction can produce dehalogenated or demethylated derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing the release and uptake of neurotransmitters. This can affect various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-methoxypropan-1-amine hydrochloride
  • 2-(4-Fluorophenyl)-2-methoxypropan-1-amine hydrochloride
  • 2-(4-Methylphenyl)-2-methoxypropan-1-amine hydrochloride

Uniqueness

2-(4-Bromophenyl)-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H15BrClNO

Molecular Weight

280.59 g/mol

IUPAC Name

2-(4-bromophenyl)-2-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrNO.ClH/c1-10(7-12,13-2)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H

InChI Key

UDMHNJFUADXHIA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Br)OC.Cl

Origin of Product

United States

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